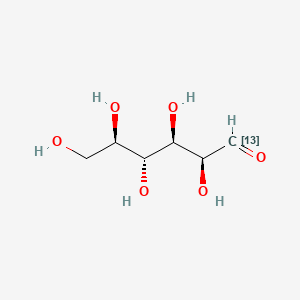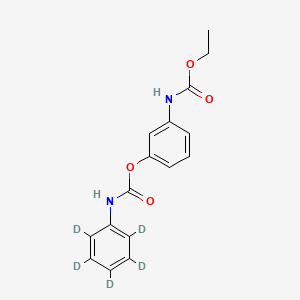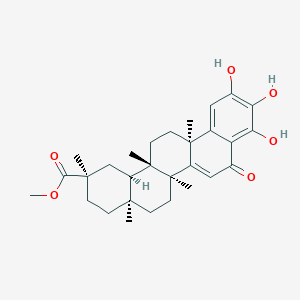
Blepharotriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Blepharotriol is a phenolic triterpene compound isolated from the plant Maytenus blepharodes. It exhibits significant antimicrobial activity, particularly against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 8-4 µg/ml . Additionally, this compound demonstrates cytotoxic activity against various cell lines, including HeLa cells, with half-maximal inhibitory concentrations (IC50s) of 12.2 µM .
準備方法
Synthetic Routes and Reaction Conditions
Blepharotriol can be synthesized through the semisynthesis of 6-deoxoblepharodol from pristimerin . The synthetic route involves several steps, including oxidation and reduction reactions, under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from Maytenus blepharodes using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extracted compound is then purified through various chromatographic techniques to achieve the required purity for research and industrial applications.
化学反応の分析
Types of Reactions
Blepharotriol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
科学的研究の応用
Blepharotriol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactions of phenolic triterpenes.
Medicine: Potential therapeutic applications due to its cytotoxic activity against cancer cell lines.
Industry: Utilized in the development of antimicrobial agents and other bioactive compounds.
作用機序
Blepharotriol exerts its effects through several mechanisms:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Cytotoxic Activity: It induces apoptosis in cancer cells by activating various molecular pathways involved in cell death.
類似化合物との比較
Blepharotriol is unique among phenolic triterpenes due to its specific antimicrobial and cytotoxic activities. Similar compounds include:
Pristimerin: Another phenolic triterpene with similar biological activities.
Betulinic Acid: Known for its anticancer and antiviral properties.
Oleanolic Acid: Exhibits anti-inflammatory and hepatoprotective effects.
This compound stands out due to its specific activity against Bacillus subtilis and its potential therapeutic applications in cancer treatment .
特性
分子式 |
C29H38O6 |
|---|---|
分子量 |
482.6 g/mol |
IUPAC名 |
methyl (2R,4aS,6aR,6aS,14aS,14bR)-9,10,11-trihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate |
InChI |
InChI=1S/C29H38O6/c1-25-7-8-26(2,24(34)35-6)15-20(25)29(5)12-10-27(3)16-13-18(31)22(32)23(33)21(16)17(30)14-19(27)28(29,4)11-9-25/h13-14,20,31-33H,7-12,15H2,1-6H3/t20-,25-,26-,27+,28-,29+/m1/s1 |
InChIキー |
HQWIBPMOZRBBCQ-XOKHPUJZSA-N |
異性体SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)O)O)O)C)C)(C)C(=O)OC |
正規SMILES |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)O)O)O)C)C)(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


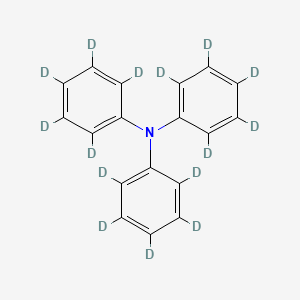

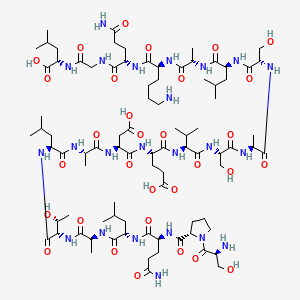
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)
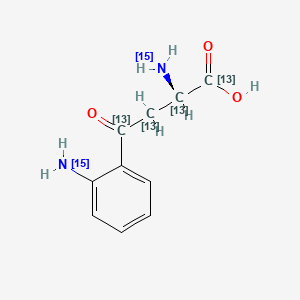

![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)

